molecular formula C16H7Cl5FNO2 B13114132 4-Fluoro-5-(perchlorophenyl)indole-3-acetic acid

4-Fluoro-5-(perchlorophenyl)indole-3-acetic acid

Cat. No.: B13114132
M. Wt: 441.5 g/mol
InChI Key: SJKAKDSLELCKBC-UHFFFAOYSA-N
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Description

4-Fluoro-5-(perchlorophenyl)indole-3-acetic acid is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals. This particular compound is characterized by the presence of a fluorine atom at the 4th position and a perchlorophenyl group at the 5th position of the indole ring, with an acetic acid moiety at the 3rd position. The unique structure of this compound makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-5-(perchlorophenyl)indole-3-acetic acid typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-5-(perchlorophenyl)indole-3-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the fluorine and perchlorophenyl positions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-Fluoro-5-(perchlorophenyl)indole-3-acetic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-5-(perchlorophenyl)indole-3-acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For instance, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to the desired biological effect . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 4-Fluoro-5-(perchlorophenyl)indole-3-acetic acid is unique due to the combination of the fluorine and perchlorophenyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H7Cl5FNO2

Molecular Weight

441.5 g/mol

IUPAC Name

2-[4-fluoro-5-(2,3,4,5,6-pentachlorophenyl)-1H-indol-3-yl]acetic acid

InChI

InChI=1S/C16H7Cl5FNO2/c17-11-10(12(18)14(20)15(21)13(11)19)6-1-2-7-9(16(6)22)5(4-23-7)3-8(24)25/h1-2,4,23H,3H2,(H,24,25)

InChI Key

SJKAKDSLELCKBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=CN2)CC(=O)O)C(=C1C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl)F

Origin of Product

United States

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